6-Fluoro-2,7-dimethylquinolin-8-ol
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Overview
Description
6-Fluoro-2,7-dimethylquinolin-8-ol is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and imparts unique properties
Preparation Methods
The synthesis of 6-Fluoro-2,7-dimethylquinolin-8-ol involves several synthetic routes. One common method is the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-fluoroaniline with suitable reagents can lead to the formation of the desired quinoline derivative . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
6-Fluoro-2,7-dimethylquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring into dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions, particularly involving the fluorine atom, are common.
Cross-Coupling Reactions: These reactions involve the formation of carbon-carbon bonds using palladium or nickel catalysts, leading to the synthesis of various substituted quinolines.
Scientific Research Applications
6-Fluoro-2,7-dimethylquinolin-8-ol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity makes it a valuable tool for studying enzyme inhibition and other biochemical processes.
Mechanism of Action
The mechanism of action of 6-Fluoro-2,7-dimethylquinolin-8-ol involves its interaction with specific molecular targets. For instance, it can inhibit bacterial DNA-gyrase, an enzyme crucial for DNA replication in bacteria. This inhibition leads to the disruption of bacterial cell division and growth . The compound’s fluorine atom enhances its ability to penetrate cell membranes, increasing its efficacy .
Comparison with Similar Compounds
6-Fluoro-2,7-dimethylquinolin-8-ol can be compared with other fluorinated quinolines, such as:
- 5-Fluoroquinoline
- 6-Fluoroquinoline
- 8-Fluoroquinoline
- 5,8-Difluoroquinoline
These compounds share similar structural features but differ in the position and number of fluorine atoms. The unique positioning of the fluorine atom in this compound contributes to its distinct chemical and biological properties .
Properties
CAS No. |
1420800-09-4 |
---|---|
Molecular Formula |
C11H10FNO |
Molecular Weight |
191.20 g/mol |
IUPAC Name |
6-fluoro-2,7-dimethylquinolin-8-ol |
InChI |
InChI=1S/C11H10FNO/c1-6-3-4-8-5-9(12)7(2)11(14)10(8)13-6/h3-5,14H,1-2H3 |
InChI Key |
FHWFRJQZLGTLSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=C(C=C2C=C1)F)C)O |
Origin of Product |
United States |
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